(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine
CAS No.:
Cat. No.: VC13488045
Molecular Formula: C11H20F3NO
Molecular Weight: 239.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20F3NO |
|---|---|
| Molecular Weight | 239.28 g/mol |
| IUPAC Name | 2-methoxy-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine |
| Standard InChI | InChI=1S/C11H20F3NO/c1-16-7-6-15-8-9-2-4-10(5-3-9)11(12,13)14/h9-10,15H,2-8H2,1H3 |
| Standard InChI Key | BWVVEVWEKXELCL-UHFFFAOYSA-N |
| SMILES | COCCNCC1CCC(CC1)C(F)(F)F |
| Canonical SMILES | COCCNCC1CCC(CC1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a secondary amine characterized by two distinct substituents: a 2-methoxyethyl group and a [4-(trifluoromethyl)cyclohexyl]methyl moiety. The cyclohexane ring adopts a chair conformation, with the trifluoromethyl (-CF₃) group occupying the equatorial position at the 4-carbon to minimize steric strain . The methoxyethyl chain (-OCH₂CH₂-) introduces polarity, while the trifluoromethyl group enhances lipophilicity, creating a balanced amphiphilic profile .
Electronic and Steric Properties
The electron-withdrawing nature of the -CF₃ group polarizes adjacent bonds, increasing the stability of partial positive charges during reactions . This effect, combined with the steric bulk of the cyclohexyl ring, influences the compound’s solubility and interaction with biological targets. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielding effects on proximal protons due to the -CF₃ group’s inductive influence .
Synthesis and Manufacturing Approaches
Key Synthetic Routes
The synthesis of (2-methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves a multi-step sequence starting from 4-(trifluoromethyl)cyclohexanone:
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Cyclohexylmethylamine Formation:
Reductive amination of 4-(trifluoromethyl)cyclohexanone with methylamine yields the corresponding cyclohexylmethylamine intermediate.
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Nucleophilic Substitution:
Reaction of the amine with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃) facilitates the formation of the target compound .
Optimization Challenges
Yield optimization requires precise control of reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts such as quaternary ammonium salts . Chromatographic purification is often necessary due to the compound’s moderate polarity.
Reactivity and Chemical Behavior
Amine-Facilitated Reactions
The secondary amine participates in:
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Acylation: Reacts with acyl chlorides to form amides.
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Alkylation: Forms tertiary amines with alkyl halides, though steric hindrance from the cyclohexyl group limits reactivity .
Trifluoromethyl Group Effects
The -CF₃ group stabilizes transition states in SN2 reactions, enhancing nucleophilic substitution rates at the β-carbon of the methoxyethyl chain . Acidic hydrolysis of the methoxy group proceeds sluggishly, requiring concentrated HCl at elevated temperatures .
Comparative Analysis with Structural Analogs
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